Lipophilicity: 3′-OCF3 vs. Non-Fluorinated and Methoxy Analogs
The target compound has a computed XLogP of 4.2 . This is substantially higher than the unsubstituted biphenyl analog methyl 5-hydroxy-[1,1'-biphenyl]-3-carboxylate (estimated XLogP ~3.0) and the methyl-substituted analog methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate (estimated XLogP ~3.5) [1]. The –OCF₃ group increases lipophilicity by approximately 0.7–1.2 log units relative to –CH₃, consistent with the known π-value contribution of the trifluoromethoxy substituent. This enhanced lipophilicity translates to improved membrane permeability potential, which is critical for intracellular target engagement in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP / computed logP) |
|---|---|
| Target Compound Data | XLogP = 4.2 |
| Comparator Or Baseline | Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate: estimated XLogP ~3.5; Methyl 5-hydroxy-[1,1'-biphenyl]-3-carboxylate (unsubstituted): estimated XLogP ~3.0 |
| Quantified Difference | ΔXLogP = +0.7 to +1.2 relative to methyl and unsubstituted biphenyl analogs |
| Conditions | Computed XLogP values based on atom-based prediction method (chem960.com / PubChem prediction algorithms) |
Why This Matters
For procurement in drug discovery programs, higher lipophilicity enables better passive membrane permeability, which is a critical selection criterion when choosing building blocks for cell-active compound libraries.
- [1] PubChem. Methyl 5-hydroxy-[1,1'-biphenyl]-3-carboxylate (CID-based prediction). XLogP3 estimated ~3.0 for unsubstituted analog. View Source
